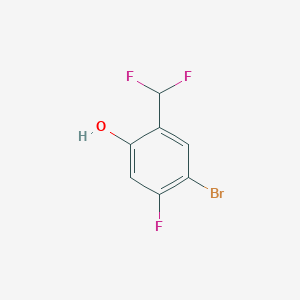

4-(Fluoromethyl)-4-methylpiperidine

Übersicht

Beschreibung

“4-(Fluoromethyl)-4-methylpiperidine” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance1.

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists1. Enzymatic synthesis of fluorinated compounds is one of the methods being explored1. However, achieving selective fluorination is still a huge challenge under mild conditions1.

Molecular Structure Analysis

The molecular structure of “4-(Fluoromethyl)-4-methylpiperidine” is not readily available in the search results. However, the structure of a similar compound, “4-(Fluoromethyl)piperidine hydrochloride”, has been reported. Its molecular weight is 153.63, and its linear formula is C6H13ClFN2.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-(Fluoromethyl)-4-methylpiperidine”. However, fluorine substitution can dramatically influence the chemical outcome of reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Fluoromethyl)-4-methylpiperidine” are not readily available. However, a similar compound, “4-(Fluoromethyl)piperidine hydrochloride”, is reported to be a solid at room temperature and has a purity of 98%2.Wissenschaftliche Forschungsanwendungen

3. Peptidyl Fluoromethyl Ketones

- Application Summary : Peptidyl fluoromethyl ketones are important in synthetic chemistry due to their numerous applications as inhibitors of hydrolytic enzymes. The insertion of one or more fluorine atoms adjacent to a C-terminal ketone moiety greatly modifies the physicochemical properties of the overall substrate, especially by increasing the reactivity of this functionalized substrate .

4. Synthesis of Peptidyl Mono-Fluoromethyl Ketones

- Application Summary : The document discusses the current synthetic routes to peptidyl mono-fluoromethyl ketones (Fmks) and their applications .

5. Activity-Based Protein Profiling

- Application Summary : Activity-based protein profiling is a method that uses small molecules termed activity-based probes (ABPs) to tag, enrich, and isolate distinct sets of proteins based on their enzymatic activity. This approach is centered around the use of these probes as a means to provide a direct readout of enzymatic activity within complex proteomes .

6. Synthesis of 4’-Fluoro-nucleosides and Nucleotides

Safety And Hazards

The safety and hazards of “4-(Fluoromethyl)-4-methylpiperidine” are not readily available. However, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety guidelines4.

Zukünftige Richtungen

The future directions in the field of fluorinated compounds involve further research into their synthesis, especially achieving selective fluorination under mild conditions1. The development of new synthetic methods and the exploration of the unique properties of fluorinated compounds are areas of ongoing research1.

Please note that the information provided is based on the available data and there might be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when dealing with chemical compounds.

Eigenschaften

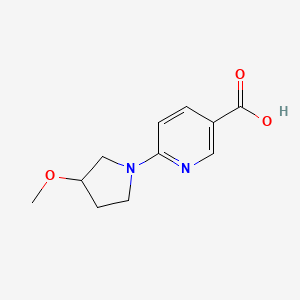

IUPAC Name |

4-(fluoromethyl)-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN/c1-7(6-8)2-4-9-5-3-7/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWQJEHSLPDRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fluoromethyl)-4-methylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid](/img/structure/B1471254.png)

![2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1471267.png)

![2-Phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1471269.png)